
Pent-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pent-2-enenitrile, also known as 2-pentenenitrile, is an organic compound with the molecular formula C₅H₇N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to an aliphatic hydrocarbon chain. This compound exists in two geometric isomers: (E)-2-pentenenitrile and (Z)-2-pentenenitrile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pent-2-enenitrile can be synthesized through various methods. One common method involves the reaction of 1-bromo-2-pentene with sodium cyanide in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrocyanation of butadiene. This process involves the addition of hydrogen cyanide (HCN) to butadiene in the presence of a catalyst, typically a nickel-based catalyst. The reaction conditions are carefully controlled to ensure high yield and selectivity for the desired isomer .
Análisis De Reacciones Químicas
Types of Reactions
Pent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Various substituted nitriles depending on the reagent used
Aplicaciones Científicas De Investigación
Pent-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of polymers, resins, and other industrial products
Mecanismo De Acción
The mechanism of action of pent-2-enenitrile involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, and the double bond can undergo electrophilic addition. These interactions can lead to the formation of various products and intermediates, which can further react to produce desired compounds .
Comparación Con Compuestos Similares
Similar Compounds
But-2-enenitrile: Similar structure but with one less carbon atom.
Hex-2-enenitrile: Similar structure but with one more carbon atom.
2-Methyl-2-butenenitrile: Similar structure but with a methyl group attached to the double bond
Uniqueness
Pent-2-enenitrile is unique due to its specific chain length and the position of the double bond, which gives it distinct chemical properties and reactivity compared to its analogs. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
26294-98-4 |
|---|---|
Fórmula molecular |
C5H7N |
Peso molecular |
81.12 g/mol |
Nombre IUPAC |
pent-2-enenitrile |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3 |
Clave InChI |
ISBHMJZRKAFTGE-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
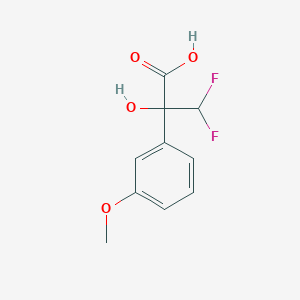

![1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12440648.png)
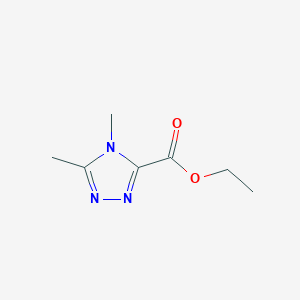
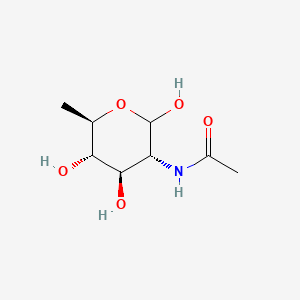
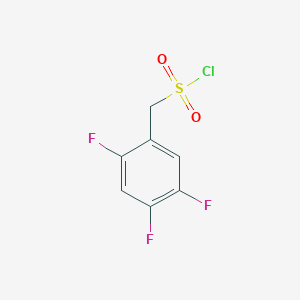
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12440668.png)
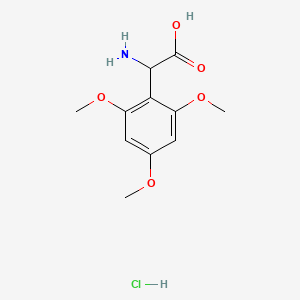
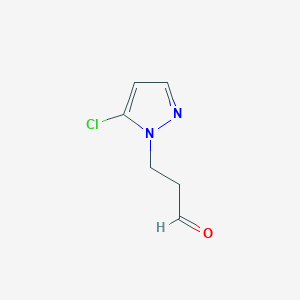
![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)
![{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid](/img/structure/B12440690.png)
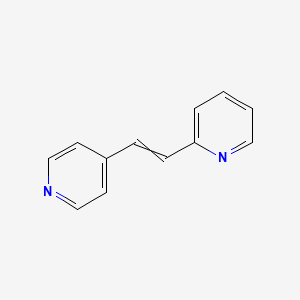
![1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B12440697.png)
